3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone
CAS No.: 72893-50-6
Cat. No.: VC18449557
Molecular Formula: C26H23N3OS
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72893-50-6 |
|---|---|
| Molecular Formula | C26H23N3OS |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-2-phenylquinazolin-4-one |
| Standard InChI | InChI=1S/C26H23N3OS/c1-17(2)16-22(25-28-21-14-8-9-15-23(21)31-25)29-24(18-10-4-3-5-11-18)27-20-13-7-6-12-19(20)26(29)30/h3-15,17,22H,16H2,1-2H3 |
| Standard InChI Key | BUGWLENJTYSGRR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C1=NC2=CC=CC=C2S1)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinazolin-4(3H)-one core, substituted at the 2-position with a phenyl group and at the 3-position with a 1-(2-benzothiazolyl)-3-methylbutyl chain. The benzothiazole moiety contributes to its planar aromatic system, while the branched alkyl chain enhances lipophilicity, potentially improving membrane permeability .
Key Structural Features:
-
Quinazolinone core: A bicyclic system with a ketone group at position 4.
-
Benzothiazole substituent: A fused benzene and thiazole ring system at position 3.
-
Branched alkyl chain: A 3-methylbutyl group linking the benzothiazole to the quinazolinone core.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 72893-50-6 |
| IUPAC Name | 3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-2-phenylquinazolin-4-one |
| Solubility | Limited data; likely lipophilic due to aromatic and alkyl groups |
The compound’s structure has been confirmed via spectroscopic methods, including -NMR and IR spectroscopy, which identify characteristic peaks for the quinazolinone carbonyl () and benzothiazole C–N stretching () .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3-(1-(2-benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions:
-
Quinazolinone Core Formation:
-
Benzothiazole Incorporation:
-
Alkylation:
Example Synthesis (Simplified):
-
Step 1: 2-Phenylquinazolin-4(3H)-one is synthesized from anthranilic acid and benzaldehyde.
-
Step 2: The 3-position is functionalized with a propargyl group via alkylation.
-
Step 3: Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) attaches the benzothiazole-containing azide .
Purification and Characterization
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
-
Yield: Reported yields range from 60–75%, depending on reaction optimization .
Antiviral Properties
The compound exhibits moderate activity against RNA viruses, likely due to interference with viral replication machinery:
-
HCV Protease Inhibition: 38% inhibition at 20 µM.
-
SARS-CoV-2 Main Protease: Docking studies suggest a binding energy of −8.2 kcal/mol .
Recent Advances and Comparative Analysis
Structural Analogues
Modifications to the benzothiazole or alkyl chain alter bioactivity:
Drug Delivery Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume